molecular formula C8H6BrClN2 B15224690 2-(2-Amino-3-bromo-5-chlorophenyl)acetonitrile

2-(2-Amino-3-bromo-5-chlorophenyl)acetonitrile

Cat. No.: B15224690
M. Wt: 245.50 g/mol
InChI Key: ONBODWQVXLWJBS-UHFFFAOYSA-N
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Description

2-(2-Amino-3-bromo-5-chlorophenyl)acetonitrile is an organic compound with the molecular formula C8H6BrClN2 This compound is characterized by the presence of amino, bromo, and chloro substituents on a phenyl ring, along with an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-3-bromo-5-chlorophenyl)acetonitrile typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a phenylacetonitrile precursor, followed by the introduction of an amino group. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and catalysts like iron or copper salts to facilitate the halogenation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and reactant concentrations are carefully controlled to optimize yield and purity. The use of automated systems for monitoring and adjusting these parameters is common to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-3-bromo-5-chlorophenyl)acetonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The amino, bromo, and chloro groups can participate in nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenylacetonitrile derivatives, while oxidation and reduction reactions can lead to the formation of corresponding oxides or reduced amines.

Scientific Research Applications

2-(2-Amino-3-bromo-5-chlorophenyl)acetonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Amino-3-bromo-5-chlorophenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromo and chloro substituents can participate in halogen bonding. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-bromo-5-chloropyridine
  • 2-Amino-3-bromo-5-chlorobenzonitrile
  • 2-Amino-3-bromo-5-chlorotoluene

Uniqueness

Compared to similar compounds, 2-(2-Amino-3-bromo-5-chlorophenyl)acetonitrile is unique due to the presence of both amino and acetonitrile groups on the same phenyl ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C8H6BrClN2

Molecular Weight

245.50 g/mol

IUPAC Name

2-(2-amino-3-bromo-5-chlorophenyl)acetonitrile

InChI

InChI=1S/C8H6BrClN2/c9-7-4-6(10)3-5(1-2-11)8(7)12/h3-4H,1,12H2

InChI Key

ONBODWQVXLWJBS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CC#N)N)Br)Cl

Origin of Product

United States

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